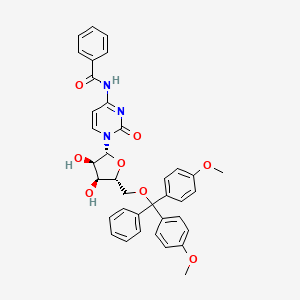

5'-O-DMT-Bz-rC

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

N-[1-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H35N3O8/c1-45-28-17-13-26(14-18-28)37(25-11-7-4-8-12-25,27-15-19-29(46-2)20-16-27)47-23-30-32(41)33(42)35(48-30)40-22-21-31(39-36(40)44)38-34(43)24-9-5-3-6-10-24/h3-22,30,32-33,35,41-42H,23H2,1-2H3,(H,38,39,43,44)/t30-,32-,33-,35-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCLOEKUQZJAMFG-NHASGABXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H35N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

649.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of 5'-O-DMT-Bz-rC in RNA Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic biology and nucleic acid therapeutics, the precise chemical synthesis of RNA oligonucleotides is paramount. Central to this process are chemically modified and protected nucleoside phosphoramidites, the building blocks that enable the assembly of RNA strands with defined sequences. Among these, 5'-O-DMT-N4-Benzoyl-cytidine (5'-O-DMT-Bz-rC) plays a crucial role as a protected cytidine monomer. This in-depth technical guide elucidates the function and application of this compound in RNA synthesis, providing a comprehensive overview for researchers, scientists, and professionals in drug development.

The Chemical Architecture of this compound and its Significance

This compound is a cytidine ribonucleoside derivative strategically modified with two key protecting groups: a 5'-O-Dimethoxytrityl (DMT) group and an N4-Benzoyl (Bz) group. These protecting groups are indispensable for the success of solid-phase RNA synthesis, a cyclic process that meticulously adds one nucleotide at a time to a growing RNA chain immobilized on a solid support.

The 5'-O-DMT group is a bulky, acid-labile protecting group attached to the 5'-hydroxyl function of the ribose sugar. Its primary role is to prevent this hydroxyl group from participating in unwanted side reactions during the phosphoramidite coupling step.[1] The lability of the DMT group to mild acidic conditions allows for its selective removal at the beginning of each synthesis cycle, liberating the 5'-hydroxyl for the subsequent addition of the next phosphoramidite monomer.[] The release of the intensely colored DMT cation upon deprotection also serves as a real-time indicator of the coupling efficiency at each step.[3]

The N4-Benzoyl (Bz) group is a base-labile protecting group that masks the exocyclic amine of the cytosine base.[4] This protection is critical to prevent the amine from reacting with the activated phosphoramidite during the coupling step and to avoid other potential side reactions throughout the synthesis process.[4] The benzoyl group is more stable than some other acyl protecting groups, providing robust protection during the synthesis cycles.[5] It is efficiently removed during the final deprotection step under basic conditions.[5]

The Solid-Phase RNA Synthesis Cycle: A Stepwise Process

The synthesis of RNA oligonucleotides using this compound phosphoramidite, along with other protected nucleoside phosphoramidites for adenosine (A), guanosine (G), and uridine (U), follows a well-defined, automated cycle. This cycle, based on phosphoramidite chemistry, consists of four key steps:

-

Deprotection (Detritylation): The synthesis cycle begins with the removal of the acid-labile 5'-O-DMT group from the terminal nucleoside of the growing RNA chain attached to the solid support. This is typically achieved by treating the support with a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane.[] This step exposes the free 5'-hydroxyl group, making it available for the next coupling reaction.

-

Capping: To prevent unreacted 5'-hydroxyl groups from participating in subsequent cycles, which would result in deletion mutations in the final product, a capping step is performed. This is typically achieved by treating the solid support with a mixture of acetic anhydride and N-methylimidazole.[] This reaction acetylates any unreacted 5'-hydroxyls, rendering them inert for the remainder of the synthesis.

-

Oxidation: The newly formed phosphite triester linkage is unstable and is therefore oxidized to a more stable pentavalent phosphate triester. This is typically accomplished by treating the support with a solution of iodine in a mixture of tetrahydrofuran, water, and pyridine.[]

This four-step cycle is repeated for each nucleotide to be added to the RNA sequence.

Orthogonal Protecting Groups and Final Deprotection

A crucial aspect of RNA synthesis is the use of an orthogonal protecting group strategy. This means that the different protecting groups used (5'-hydroxyl, 2'-hydroxyl, and exocyclic amines) can be removed under distinct chemical conditions without affecting the others.

For RNA synthesis, the 2'-hydroxyl group of the ribose sugar must also be protected to prevent side reactions and degradation of the RNA chain. A commonly used protecting group for this purpose is the tert-butyldimethylsilyl (TBDMS) group.[8] The TBDMS group is stable to the acidic conditions used for DMT removal and the basic conditions used for the removal of the benzoyl group. It is typically removed in the final deprotection step using a fluoride-containing reagent, such as triethylamine trihydrofluoride (TEA·3HF) or tetrabutylammonium fluoride (TBAF).[9]

The exocyclic amines of the other nucleobases are also protected with base-labile groups. Commonly used protecting groups that are compatible with the N4-Benzoyl group on cytidine include:

-

Adenosine (A): N6-Benzoyl (Bz)

-

Guanosine (G): N2-isobutyryl (iBu) or N2-phenoxyacetyl (PAC)[5]

Final Deprotection and Cleavage:

Once the desired RNA sequence has been assembled, the oligonucleotide is cleaved from the solid support and all protecting groups are removed. This is a multi-step process:

-

Cleavage and Base Deprotection: The solid support is treated with a basic solution, typically a mixture of aqueous ammonia and methylamine (AMA) or concentrated aqueous ammonia.[9][10] This treatment cleaves the ester linkage holding the RNA to the support and removes the base-labile protecting groups, including the N4-Benzoyl group from cytidine and the protecting groups on adenosine and guanosine.[9]

-

2'-Hydroxyl Deprotection: The TBDMS groups are removed by treatment with a fluoride reagent, such as TEA·3HF or TBAF.[9]

The deprotected RNA is then purified, typically by high-performance liquid chromatography (HPLC), to isolate the full-length product from shorter, failed sequences.[11][12]

Quantitative Data and Experimental Considerations

While precise, universally applicable quantitative data can vary depending on the specific synthesis platform, reagents, and the sequence being synthesized, the following table summarizes typical parameters and expected outcomes in solid-phase RNA synthesis using phosphoramidite chemistry.

| Parameter | Typical Value/Condition | Notes |

| Coupling Efficiency per Step | > 98% | Monitored by the release of the DMT cation. Crucial for the synthesis of long oligonucleotides.[7] |

| DMT Deprotection Reagent | 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane | Reaction is typically rapid (1-2 minutes). |

| Phosphoramidite Activator | 0.25 M 5-Ethylthiotetrazole (ETT) or Dicyanoimidazole (DCI) in Acetonitrile | Activator choice can influence coupling kinetics. |

| Coupling Time | 5-15 minutes | Longer coupling times may be required for sterically hindered phosphoramidites or complex sequences. |

| Capping Reagent | Acetic Anhydride and N-Methylimidazole in THF/Pyridine | Prevents the formation of deletion mutants. |

| Oxidation Reagent | 0.02 M Iodine in THF/Water/Pyridine | Converts the unstable phosphite triester to a stable phosphate triester. |

| Cleavage & Base Deprotection | Aqueous Ammonia/Methylamine (AMA) at 65°C | Time can range from 10 minutes to several hours depending on the specific protecting groups.[13] |

| 2'-OH Deprotection (TBDMS) | Triethylamine trihydrofluoride (TEA·3HF) or Tetrabutylammonium Fluoride (TBAF) in a suitable solvent (e.g., DMSO or THF) | Typically performed at room temperature for several hours. |

| Final Product Purity (Post-HPLC) | > 95% | Purity is assessed by analytical HPLC and often confirmed by mass spectrometry.[11][14] |

Experimental Protocol: Single Coupling Cycle using this compound Phosphoramidite

The following provides a generalized, step-by-step methodology for a single coupling cycle in an automated solid-phase RNA synthesizer.

Materials:

-

Controlled Pore Glass (CPG) solid support with the initial nucleoside attached.

-

This compound phosphoramidite solution (e.g., 0.1 M in anhydrous acetonitrile).

-

Deprotection solution: 3% TCA or DCA in dichloromethane.

-

Activator solution: 0.25 M ETT or DCI in anhydrous acetonitrile.

-

Capping solution A: Acetic anhydride in THF/Lutidine.

-

Capping solution B: N-Methylimidazole in THF.

-

Oxidation solution: 0.02 M Iodine in THF/Water/Pyridine.

-

Anhydrous acetonitrile for washing.

Procedure:

-

Column Preparation: The synthesis column containing the CPG support is placed on the automated synthesizer.

-

Deprotection: The deprotection solution is passed through the column to remove the 5'-DMT group from the support-bound nucleoside. The column is then washed extensively with anhydrous acetonitrile to remove the acid and the cleaved DMT cation. The colored effluent can be collected for spectrophotometric quantification of the DMT cation to determine the coupling efficiency of the previous cycle.

-

Coupling: The this compound phosphoramidite solution and the activator solution are delivered simultaneously to the column. The mixture is allowed to react for a predetermined time (e.g., 10 minutes) to ensure complete coupling.

-

Washing: The column is washed with anhydrous acetonitrile to remove unreacted phosphoramidite and activator.

-

Capping: The capping solutions A and B are delivered to the column to acetylate any unreacted 5'-hydroxyl groups.

-

Washing: The column is washed with anhydrous acetonitrile.

-

Oxidation: The oxidation solution is passed through the column to convert the phosphite triester to a stable phosphate triester.

-

Washing: The column is washed thoroughly with anhydrous acetonitrile to prepare for the next synthesis cycle.

This cycle is then repeated with the appropriate phosphoramidite for the next base in the desired RNA sequence.

Signaling Pathways and Logical Relationships

The logical flow of the solid-phase RNA synthesis cycle can be visualized as a directed pathway, where the successful completion of each step is a prerequisite for the next.

Experimental Workflow for RNA Synthesis and Purification

The overall workflow from synthesis to the final purified RNA oligonucleotide involves a series of sequential procedures.

Conclusion

This compound is a cornerstone reagent in the chemical synthesis of RNA. The strategic placement of the DMT and Benzoyl protecting groups ensures the fidelity and efficiency of the solid-phase synthesis process. A thorough understanding of its role, the intricacies of the synthesis cycle, and the principles of orthogonal protection and deprotection are essential for researchers and professionals working to create high-quality, synthetic RNA for a wide range of applications, from basic research to the development of novel nucleic acid-based therapeutics. The methodologies and data presented in this guide provide a solid foundation for the successful application of this compound in the demanding field of RNA synthesis.

References

- 1. Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach | MDPI [mdpi.com]

- 4. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] Analysis and purification of synthetic oligonucleotides by reversed-phase high-performance liquid chromatography with photodiode array and mass spectrometry detection. | Semantic Scholar [semanticscholar.org]

- 7. Oligonucleotide synthesis under mild deprotection conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. atdbio.com [atdbio.com]

- 9. kulturkaufhaus.de [kulturkaufhaus.de]

- 10. glenresearch.com [glenresearch.com]

- 11. advion.com [advion.com]

- 12. benchchem.com [benchchem.com]

- 13. glenresearch.com [glenresearch.com]

- 14. Using Mass Spectrometry for Oligonucleotide and Peptides [thermofisher.com]

structure of 5'-O-DMT-benzoyl-cytidine phosphoramidite

An In-depth Technical Guide to 5'-O-DMT-N4-Benzoyl-2'-deoxycytidine-3'-CE Phosphoramidite

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5'-O-DMT-N4-benzoyl-2'-deoxycytidine-3'-CE phosphoramidite, a critical building block in the chemical synthesis of DNA oligonucleotides. We will delve into its molecular structure, functional characteristics, and its central role in the well-established phosphoramidite chemistry for applications in research, diagnostics, and therapeutic drug development.

Core Structure and Function

5'-O-DMT-N4-benzoyl-2'-deoxycytidine-3'-CE phosphoramidite, often abbreviated as DMT-dC(Bz)-CE Phosphoramidite, is a modified nucleoside designed for automated solid-phase DNA synthesis. Its structure is engineered with specific protecting groups to ensure controlled, sequential addition to a growing oligonucleotide chain with high fidelity.

The key components of its structure are:

-

Deoxycytidine Core: The fundamental cytosine nucleoside containing a deoxyribose sugar.

-

5'-O-DMT (Dimethoxytrityl) Group: A bulky, acid-labile protecting group attached to the 5'-hydroxyl of the deoxyribose sugar. Its primary function is to prevent unwanted polymerization during the coupling reaction. Its removal (detritylation) in a controlled manner provides a free 5'-hydroxyl group for chain elongation in the next synthesis cycle.

-

N4-Benzoyl (Bz) Group: An alkali-labile protecting group attached to the exocyclic amine of the cytosine base. This group prevents the amine from participating in side reactions during the synthesis cycles.[1]

-

3'-CE (Cyanoethyl) Phosphoramidite Group: The reactive moiety at the 3'-position of the sugar. This group, upon activation, couples with the free 5'-hydroxyl of the growing oligonucleotide chain, forming a phosphite triester linkage. The cyanoethyl group itself protects the phosphorus during synthesis.

Below is a diagram illustrating the core components of the molecule.

Caption: Functional components of DMT-dC(Bz) Phosphoramidite.

Physicochemical Properties and Quality Specifications

The quality and purity of the phosphoramidite are paramount for achieving high-yield and high-fidelity oligonucleotide synthesis. Reputable suppliers provide materials with stringent quality control.

| Property | Value | Source(s) |

| CAS Number | 102212-98-6 | [2][3] |

| Molecular Formula | C₄₆H₅₂N₅O₈P | [2][3] |

| Molecular Weight | 833.91 g/mol | [3] |

| Appearance | White to off-white powder | |

| Purity (by HPLC) | ≥98% | [2] |

| Storage Conditions | -20°C, under inert atmosphere (Argon or Nitrogen) | [4] |

| Performance Metric | Typical Specification | Source(s) |

| Coupling Efficiency | >99% under standard conditions | [5] |

| Solution Stability | ~2% purity reduction after 5 weeks in acetonitrile at room temp. | [6][7] |

Role in the Oligonucleotide Synthesis Cycle

The synthesis of an oligonucleotide is a cyclical process performed on an automated solid-phase synthesizer. Each cycle adds one nucleotide to the growing chain and consists of four primary steps: deblocking, coupling, capping, and oxidation.

Caption: The four-step phosphoramidite solid-phase synthesis cycle.

Experimental Protocols

The following protocols provide a generalized methodology for the use of DMT-dC(Bz) phosphoramidite in standard automated solid-phase oligonucleotide synthesis. Concentrations and times may be optimized based on the specific synthesizer and scale.

Reagent Preparation

-

Phosphoramidite Solution: Dissolve DMT-dC(Bz) phosphoramidite in anhydrous acetonitrile to a final concentration of 0.1 M. Ensure the solvent has a water content of <30 ppm. Handle under an inert atmosphere (Argon).

-

Activator Solution: Prepare a 0.45 M solution of a suitable activator, such as 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI), in anhydrous acetonitrile.

-

Deblocking Solution: Prepare a solution of 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in anhydrous dichloromethane (DCM).

-

Capping Solutions:

-

Cap A: Acetic anhydride/Pyridine/THF (1:1:8 v/v/v).

-

Cap B: 16% N-Methylimidazole in THF.

-

-

Oxidizing Solution: Prepare a 0.02 M solution of iodine in a mixture of THF/Pyridine/Water.

Automated Synthesis Cycle Protocol

This protocol outlines a single cycle for adding a dC residue. The synthesizer automates the delivery of reagents to the solid support column.

| Step | Reagent(s) Delivered | Typical Duration | Purpose |

| 1. Deblocking | 3% TCA or DCA in DCM | 60-120 seconds | Removes the 5'-DMT group from the support-bound nucleotide chain. |

| 2. Washing | Anhydrous Acetonitrile | 60-90 seconds | Removes deblocking solution and residual DMT cations. |

| 3. Coupling | 0.1 M DMT-dC(Bz) Phosphoramidite + 0.45 M Activator | 30-180 seconds | Couples the phosphoramidite to the free 5'-OH of the growing chain.[8] |

| 4. Washing | Anhydrous Acetonitrile | 60-90 seconds | Removes unreacted phosphoramidite and activator. |

| 5. Capping | Cap A and Cap B solutions | 30-60 seconds | Blocks any unreacted 5'-OH groups to prevent deletion mutations. |

| 6. Washing | Anhydrous Acetonitrile | 60-90 seconds | Removes capping reagents. |

| 7. Oxidation | 0.02 M Iodine Solution | 30-60 seconds | Oxidizes the phosphite triester to a stable phosphate triester.[9] |

| 8. Washing | Anhydrous Acetonitrile | 60-90 seconds | Removes oxidizing solution and prepares for the next cycle. |

Post-Synthesis Cleavage and Deprotection

After the final sequence is assembled, the oligonucleotide must be cleaved from the solid support and all protecting groups must be removed.

-

Support Treatment: Transfer the solid support (e.g., CPG) from the synthesis column to a screw-cap vial.

-

Cleavage & Deprotection: Add concentrated ammonium hydroxide (~1 mL per 1 µmol of synthesis scale) to the vial. Seal the vial tightly.

-

Incubation: Heat the vial at 55°C for 8-12 hours. This single step performs three actions:

-

Cleavage of the oligonucleotide from the solid support.

-

Removal of the cyanoethyl groups from the phosphate backbone.

-

Removal of the N4-benzoyl protecting group from all cytosine bases (along with protecting groups from A and G bases).[9]

-

-

Recovery: After cooling, carefully transfer the ammoniacal solution containing the crude oligonucleotide to a new tube, leaving the solid support behind.

-

Drying: Evaporate the ammonium hydroxide solution to dryness using a centrifugal vacuum concentrator.

-

Reconstitution: Resuspend the crude oligonucleotide pellet in an appropriate buffer or nuclease-free water for subsequent purification (e.g., by HPLC or PAGE).

Note on Deprotection: While the benzoyl group on cytidine is readily cleaved by ammonium hydroxide, the rate-determining step for standard deprotection is often the removal of the isobutyryl group from guanine.[9] For oligonucleotides containing sensitive modifications, milder deprotection strategies (e.g., using potassium carbonate in methanol with ultra-mild protecting groups) may be required.[10]

References

- 1. Manual Oligonucleotide Synthesis Using the Phosphoramidite Method | Springer Nature Experiments [experiments.springernature.com]

- 2. scbt.com [scbt.com]

- 3. N4-Benzoyl-2'-deoxy-5'-O-DMT-cytidine 3'-CE phosphoramidite | 102212-98-6 | PB09173 [biosynth.com]

- 4. 5'-O-DMT-N4-Benzoyl-2'-Deoxy-5-Methylcytidine-CE Phosphoramidite, 105931-57-5 | BroadPharm [broadpharm.com]

- 5. idtdna.com [idtdna.com]

- 6. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 9. biotage.com [biotage.com]

- 10. glenresearch.com [glenresearch.com]

The Gatekeepers of Synthesis: A Technical Guide to DMT and Benzoyl Protecting Groups in Phosphoramidite Chemistry

For Researchers, Scientists, and Drug Development Professionals

In the precise world of synthetic chemistry, particularly in the assembly of oligonucleotides for research, diagnostics, and therapeutics, the strategic use of protecting groups is paramount. Among the most critical of these are the 4,4'-dimethoxytrityl (DMT) and Benzoyl (Bz) groups, which serve as temporary guardians for reactive functional groups on nucleoside phosphoramidites. This in-depth technical guide elucidates the core functions of these protecting groups, detailing their chemical properties, application, and removal, supported by quantitative data and experimental protocols.

The Indispensable Roles of DMT and Benzoyl Protecting Groups

In the automated solid-phase synthesis of DNA and RNA, each nucleotide is added sequentially to a growing chain. This process, known as phosphoramidite chemistry, demands exquisite control over which chemical groups are reactive at each step. This is where protecting groups play their vital role.

The 5'-Guardian: The Dimethoxytrityl (DMT) Group

The primary function of the DMT group is to protect the 5'-hydroxyl group of the nucleoside phosphoramidite.[1][2] This protection is crucial for several reasons:

-

Directionality: Oligonucleotide synthesis proceeds in the 3' to 5' direction. By blocking the 5'-hydroxyl, the DMT group ensures that the incoming phosphoramidite can only react with the free 5'-hydroxyl of the nucleotide bound to the solid support.[1]

-

Prevention of Side Reactions: The bulky nature of the DMT group provides steric hindrance, preventing unwanted side reactions at the 5'-position during the coupling step.[3]

-

Monitoring of Synthesis Efficiency: The DMT group is acid-labile and, upon cleavage, forms a stable, bright orange-colored dimethoxytrityl cation.[4][5] The intensity of this color can be measured spectrophotometrically to quantify the efficiency of each coupling cycle.[6]

The selection of the DMT group is due to its unique combination of stability under basic and neutral conditions (used during coupling and oxidation) and its rapid, quantitative removal under mild acidic conditions.[3]

The Nucleobase Shield: The Benzoyl (Bz) Group

The exocyclic amino groups of the nucleobases adenine (A) and cytosine (C) are nucleophilic and would otherwise react with the activated phosphoramidite during the coupling step, leading to branched and incorrect sequences. The Benzoyl (Bz) group is a commonly used acyl protecting group for these amines.[7][8] Guanine's exocyclic amine is typically protected with an isobutyryl (iBu) group, while thymine and uracil do not have exocyclic amines and thus do not require this type of protection.[7]

The key features of the Benzoyl protecting group include:

-

Stability: It is stable to the acidic conditions used for DMT removal and the reagents used in the coupling and oxidation steps.[9]

-

Base Lability: The Benzoyl group is readily removed at the end of the synthesis by treatment with a base, most commonly aqueous ammonia or a mixture of ammonia and methylamine.[9][10]

The Rhythmic Dance of Protection and Deprotection: The Oligonucleotide Synthesis Cycle

The synthesis of an oligonucleotide is a cyclical process, with each cycle comprising four main steps:

-

Detritylation (Deblocking): The DMT group is removed from the 5'-hydroxyl of the support-bound nucleotide, typically using a weak acid like trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent.[11] This step exposes the 5'-hydroxyl for the next coupling reaction.

-

Coupling: The next phosphoramidite, with its 5'-hydroxyl protected by a DMT group and its nucleobase protected by a Benzoyl or other suitable group, is activated and added to the reaction. The activated phosphoramidite couples with the free 5'-hydroxyl of the support-bound nucleotide.

-

Capping: To prevent the elongation of any unreacted chains (which would result in deletion mutations), a capping step is performed to acetylate any free 5'-hydroxyl groups.

-

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester.

This cycle is repeated until the desired oligonucleotide sequence is assembled.

Quantitative Data on Protecting Group Performance

The efficiency and fidelity of oligonucleotide synthesis are critically dependent on the performance of the protecting groups. The following tables summarize key quantitative data related to the DMT and Benzoyl protecting groups.

Table 1: Detritylation and Depurination Kinetics

| Parameter | Condition | Half-time (t½) | Reference |

| Detritylation of DMT-dG-pT-CPG | 3% DCA in Dichloromethane | < 1 min | [12] |

| 15% DCA in Dichloromethane | < 1 min | [12] | |

| 3% TCA in Dichloromethane | < 1 min | [12] | |

| Depurination of N-benzoyl-5'-DMT-dA-CPG | 3% DCA in Dichloromethane | 1.3 hours | [2] |

| 15% DCA in Dichloromethane | 0.43 hours | [2] | |

| 3% TCA in Dichloromethane | 0.33 hours | [2] | |

| Depurination of N-isobutyryl-5'-DMT-dG-CPG | 3% DCA in Dichloromethane | ~7.2 hours | [2] |

Note: CPG refers to Controlled Pore Glass, the solid support.

Table 2: Deprotection Conditions for Benzoyl Groups

| Reagent | Temperature | Time | Notes | Reference |

| Concentrated Ammonium Hydroxide | 55 °C | 8-12 hours | Standard deprotection condition. | [8] |

| Ammonium Hydroxide/Methylamine (AMA) | 65 °C | 10 minutes | "UltraFAST" deprotection. Requires acetyl-dC to avoid side reactions. | [13] |

| 0.05 M Potassium Carbonate in Methanol | Room Temp. | 4 hours | "UltraMILD" deprotection for sensitive oligonucleotides. | [13] |

Experimental Protocols

The following are representative protocols for key steps involving DMT and Benzoyl protecting groups.

Protocol for DMT Protection of a Nucleoside

This protocol describes the selective protection of the 5'-hydroxyl group of a nucleoside.

Materials:

-

Base-protected nucleoside (e.g., N-benzoyl-2'-deoxyadenosine)

-

4,4'-Dimethoxytrityl chloride (DMT-Cl)

-

Anhydrous pyridine

-

Anhydrous dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve the base-protected nucleoside (1 equivalent) in anhydrous pyridine.

-

Add DMT-Cl (1.1 equivalents) portion-wise to the solution at room temperature with stirring.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by adding a small amount of methanol.

-

Remove the pyridine under reduced pressure.

-

Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the 5'-O-DMT protected nucleoside.[4]

Protocol for Benzoylation of a Nucleoside Exocyclic Amine

This protocol describes the protection of the exocyclic amino group of a nucleoside like deoxycytidine.

Materials:

-

5'-O-DMT-2'-deoxycytidine

-

Benzoyl chloride or Benzoic anhydride

-

Anhydrous pyridine

-

Anhydrous DCM

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve 5'-O-DMT-2'-deoxycytidine (1 equivalent) in anhydrous pyridine.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add benzoyl chloride (1.2 equivalents) dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir until TLC analysis indicates completion.

-

Quench the reaction with methanol.

-

Remove the pyridine under reduced pressure.

-

Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by silica gel column chromatography.[14][15]

Protocol for On-Synthesizer Detritylation

This is a typical step within an automated oligonucleotide synthesis cycle.

Reagents:

-

3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in anhydrous dichloromethane (DCM).

-

Anhydrous acetonitrile (ACN) for washing.

Procedure (as performed by an automated synthesizer):

-

The column containing the solid-supported oligonucleotide is washed with ACN.

-

The detritylation solution (3% TCA or DCA in DCM) is passed through the column for a specified time (e.g., 60-90 seconds).[10]

-

The orange-colored effluent containing the DMT cation is collected for spectrophotometric analysis of coupling efficiency.

-

The column is thoroughly washed with ACN to remove the acid and the cleaved DMT cation, preparing the support-bound oligonucleotide for the next coupling step.

Protocol for Final Deprotection of Benzoyl Groups and Cleavage from Support

This protocol describes the final step after oligonucleotide synthesis is complete.

Materials:

-

Solid support with the synthesized oligonucleotide.

-

Concentrated ammonium hydroxide (28-30%).

-

Sealed reaction vessel.

Procedure:

-

Transfer the solid support containing the synthesized oligonucleotide to a sealed reaction vessel.

-

Add concentrated ammonium hydroxide to the vessel, ensuring the support is fully submerged.

-

Seal the vessel tightly and heat at 55 °C for 8-12 hours.[8] This step cleaves the oligonucleotide from the solid support and removes the benzoyl and other base-protecting groups, as well as the cyanoethyl phosphate protecting groups.

-

Cool the vessel to room temperature.

-

Carefully open the vessel and transfer the ammoniacal solution containing the deprotected oligonucleotide to a new tube.

-

Wash the solid support with a small amount of water and combine the washes with the ammoniacal solution.

-

The crude oligonucleotide solution is then typically dried down and purified by HPLC or other methods.

Visualizing the Chemistry: Diagrams and Workflows

The following diagrams, generated using the DOT language, illustrate the key chemical structures and the overall workflow of phosphoramidite chemistry.

Caption: Structure of a DMT and Benzoyl protected phosphoramidite.

Caption: The automated cycle of solid-phase oligonucleotide synthesis.

Caption: Chemical structures of the DMT and Benzoyl protecting groups.

Conclusion

The Dimethoxytrityl and Benzoyl protecting groups are foundational to the success of modern oligonucleotide synthesis. Their distinct chemical properties—acid lability for DMT and base lability for Benzoyl—allow for the precise, stepwise assembly of DNA and RNA molecules with high fidelity. A thorough understanding of their function, the kinetics of their removal, and the established protocols for their use is essential for any researcher or professional involved in the development and production of synthetic nucleic acids. The careful selection and application of these "gatekeepers" of synthesis will continue to be a critical factor in advancing the fields of molecular biology, diagnostics, and nucleic acid-based therapeutics.

References

- 1. phenomenex.com [phenomenex.com]

- 2. academic.oup.com [academic.oup.com]

- 3. benchchem.com [benchchem.com]

- 4. atdbio.com [atdbio.com]

- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. journalirjpac.com [journalirjpac.com]

- 8. diva-portal.org [diva-portal.org]

- 9. WO2000046231A1 - Method for deprotecting oligonucleotides - Google Patents [patents.google.com]

- 10. glenresearch.com [glenresearch.com]

- 11. blog.biosearchtech.com [blog.biosearchtech.com]

- 12. academic.oup.com [academic.oup.com]

- 13. glenresearch.com [glenresearch.com]

- 14. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 15. scispace.com [scispace.com]

A Comprehensive Technical Guide to 5'-O-DMT-N-benzoyl-cytidine (5'-O-DMT-Bz-rC): Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties and stability of 5'-O-DMT-N-benzoyl-cytidine (5'-O-DMT-Bz-rC), a critical protected nucleoside utilized in the chemical synthesis of ribonucleic acid (RNA) oligonucleotides. This document details the compound's characteristics, stability profile under various conditions, and the experimental protocols for its synthesis, purification, and analysis.

Core Chemical Properties

This compound is a chemically modified cytidine ribonucleoside. The modifications, a 5'-O-dimethoxytrityl (DMT) group and an N-benzoyl (Bz) group, are crucial for its application in automated solid-phase oligonucleotide synthesis. The bulky, acid-labile DMT group protects the 5'-hydroxyl function, preventing self-polymerization and allowing for controlled, stepwise addition of nucleotides. The benzoyl group protects the exocyclic amine of the cytosine base from undergoing undesirable side reactions during the synthesis cycle.

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₃₇H₃₅N₃O₈ | [1][2] |

| Molecular Weight | 649.69 g/mol | [1] |

| CAS Number | 81246-76-6 | [1][2] |

| Appearance | White to off-white solid/powder | [1] |

| Purity | ≥98% (typically by HPLC) | [2] |

| Solubility | Soluble in DMSO (≥100 mg/mL), clear solution in 10% DMSO/90% Corn Oil (≥2.5 mg/mL) | [1] |

| Storage (Solid) | 4°C, protect from light | [1][2] |

| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month (protect from light) | [1] |

Stability Profile

The stability of this compound and its protecting groups is paramount for the successful synthesis of high-fidelity oligonucleotides. The two primary protecting groups, DMT and benzoyl, exhibit differential lability, which is exploited during the synthesis and deprotection steps.

Stability of the 5'-O-DMT Group

The dimethoxytrityl (DMT) group is an acid-labile protecting group. Its removal, known as detritylation, is the first step in each cycle of oligonucleotide synthesis, allowing the subsequent coupling reaction to occur at the free 5'-hydroxyl group.

-

Acidic Conditions: The DMT group is readily cleaved under mild acidic conditions.[3] This is a controlled step in oligonucleotide synthesis.

-

Neutral and Basic Conditions: The DMT group is generally stable under neutral and basic conditions, which is essential for the integrity of the 5'-terminus during the other steps of the synthesis cycle and during the base-mediated removal of other protecting groups.[1]

Stability of the N-benzoyl Group

The N-benzoyl (Bz) group is a base-labile protecting group. It remains intact throughout the acid-mediated detritylation steps of oligonucleotide synthesis and is removed at the end of the synthesis during the final deprotection step.

-

Basic Conditions: The benzoyl group is removed by treatment with a base, most commonly aqueous or gaseous ammonia or methylamine.[4]

-

Acidic Conditions: The benzoyl group is stable under the mild acidic conditions used for DMT removal, ensuring the protection of the exocyclic amine of cytosine during the entire chain elongation process.[4]

Experimental Protocols

The following sections provide an overview of the methodologies for the synthesis, purification, and quality control of this compound.

Synthesis of this compound

The synthesis of this compound typically involves a multi-step process starting from cytidine. A general synthetic scheme is outlined below.

Figure 1. General synthetic scheme for this compound.

Protocol for 5'-O-Tritylation (General Procedure):

-

Dissolve cytidine in anhydrous pyridine.

-

Add dimethoxytrityl chloride (DMT-Cl) portion-wise at room temperature with stirring.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with methanol.

-

Extract the product with an organic solvent (e.g., dichloromethane) and wash with aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield 5'-O-DMT-rC.

Protocol for N-Benzoylation (General Procedure):

-

Dissolve the purified 5'-O-DMT-rC in anhydrous pyridine.

-

Cool the solution in an ice bath.

-

Add benzoyl chloride dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water or methanol.

-

Extract the product into an organic solvent and wash sequentially with aqueous sodium bicarbonate and brine.

-

Dry the organic layer, filter, and concentrate.

-

Purify the final product, this compound, by silica gel column chromatography.

Purification and Quality Control

High purity of this compound is essential for its use in oligonucleotide synthesis. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques for assessing purity and confirming identity.

HPLC Analysis (General Protocol):

-

Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile in an aqueous buffer (e.g., ammonium acetate or triethylammonium acetate).

-

Detection: UV detection at a wavelength appropriate for the DMT and benzoyl chromophores (e.g., 254 nm).

-

Purity Assessment: Purity is determined by the peak area percentage of the main component.

NMR Spectroscopy:

-

¹H NMR: Provides information on the chemical environment of all protons, confirming the presence of the DMT, benzoyl, and cytidine moieties.

-

³¹P NMR: If the compound is converted to its phosphoramidite derivative for oligonucleotide synthesis, ³¹P NMR is crucial for confirming the presence of the phosphoramidite group and assessing its purity. The phosphoramidite signals typically appear in the region of 140-155 ppm.[5]

Application in Oligonucleotide Synthesis

This compound is typically converted to its 3'-phosphoramidite derivative to be used as a building block in automated solid-phase oligonucleotide synthesis. The synthesis cycle involves four main steps: detritylation, coupling, capping, and oxidation.

Figure 2. Workflow for the incorporation of this compound in oligonucleotide synthesis.

Experimental Workflow for a Single Coupling Cycle:

-

Detritylation: The solid support-bound oligonucleotide is treated with a mild acid (e.g., trichloroacetic acid in dichloromethane) to remove the 5'-DMT group of the preceding nucleotide, exposing the 5'-hydroxyl group.

-

Coupling: The this compound phosphoramidite, dissolved in an appropriate solvent (e.g., acetonitrile), is delivered to the synthesis column along with an activator (e.g., tetrazole). The phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated by treatment with a capping solution (e.g., acetic anhydride and N-methylimidazole) to prevent the formation of deletion mutants in subsequent cycles.

-

Oxidation: The newly formed phosphite triester linkage is oxidized to the more stable phosphate triester using an oxidizing agent (e.g., iodine in a water/pyridine/THF solution).

This four-step cycle is repeated for each nucleotide to be added to the sequence. Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups, including the benzoyl groups on the bases and the phosphate protecting groups, are removed by treatment with a strong base, typically concentrated ammonium hydroxide. The final oligonucleotide is then purified, commonly by HPLC.[6]

Conclusion

This compound is a cornerstone molecule in the chemical synthesis of RNA. Its chemical properties, particularly the orthogonal stability of the DMT and benzoyl protecting groups, are fundamental to the success of the widely used phosphoramidite chemistry for oligonucleotide synthesis. A thorough understanding of its stability and the protocols for its synthesis, purification, and use is essential for researchers and professionals in the fields of nucleic acid chemistry, drug discovery, and molecular biology to produce high-quality, custom RNA oligonucleotides for a wide array of applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Process research on the preparation of DMT protected 2'-O-methoxyethylguanosine for oligonucleotide synthesis in therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Efficient large-scale synthesis of 5'-O-dimethoxytrityl-N4-benzoyl-5-methyl-2'-deoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]

- 6. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to Phosphoramidite Chemistry for RNA Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical principles, experimental protocols, and critical considerations in the solid-phase synthesis of RNA using phosphoramidite chemistry. The inherent reactivity of the 2'-hydroxyl group in ribonucleosides presents unique challenges compared to DNA synthesis, necessitating a specialized approach to protecting group strategy and synthesis cycle optimization.

Core Principles of RNA Phosphoramidite Chemistry

The cornerstone of automated nucleic acid synthesis is the phosphoramidite method, which involves the sequential addition of nucleotide monomers to a growing chain on a solid support.[1][] The synthesis cycle for RNA is analogous to that of DNA, comprising four key steps: deprotection, coupling, capping, and oxidation.[3][4] However, the presence of the 2'-hydroxyl group in RNA requires an additional protecting group that must remain stable throughout the synthesis and be selectively removed during deprotection without causing chain degradation.[5][6]

The choice of the 2'-hydroxyl protecting group is a critical determinant of the overall efficiency and fidelity of RNA synthesis. This group must be robust enough to withstand the repeated cycles of detritylation (acidic conditions) and coupling, yet be removable under conditions that do not compromise the integrity of the RNA molecule.[5] The steric bulk of this protecting group can also influence the kinetics of the coupling reaction.[5][7]

The RNA Synthesis Cycle: A Step-by-Step Workflow

Solid-phase RNA synthesis proceeds in a 3' to 5' direction. The cycle begins with a nucleoside attached to a solid support, typically controlled pore glass (CPG), through its 3'-hydroxyl group.

Step 1: Deprotection (Detritylation)

The cycle commences with the removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside. This is typically achieved by treatment with a solution of a weak acid, such as 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous, non-polar solvent like dichloromethane.[8][9] The resulting free 5'-hydroxyl group is then available for the subsequent coupling reaction. The released DMT cation is orange-colored and its absorbance can be measured to monitor the efficiency of each coupling step.[10]

Step 2: Coupling

The activated phosphoramidite monomer, corresponding to the next base in the sequence, is delivered to the solid support along with an activator.[][8] The activator, commonly a weak acid such as 5-(ethylthio)-1H-tetrazole (ETT) or 5-(benzylmercapto)-1H-tetrazole, protonates the diisopropylamino group of the phosphoramidite, making the phosphorus atom highly electrophilic.[][12][13] The free 5'-hydroxyl group of the support-bound nucleoside then attacks the activated phosphorus, forming a phosphite triester linkage.[8][]

Step 3: Capping

To prevent the elongation of unreacted chains (failure sequences) in subsequent cycles, a capping step is introduced.[3][4] Any unreacted 5'-hydroxyl groups are irreversibly blocked by acetylation. This is typically achieved using a mixture of acetic anhydride and a catalyst like N-methylimidazole (NMI).[1][4] This ensures that only the full-length RNA molecules are synthesized.

Step 4: Oxidation

The newly formed phosphite triester linkage is unstable and susceptible to cleavage under acidic conditions. Therefore, it is oxidized to a more stable pentavalent phosphate triester.[8][] The most common oxidizing agent is a solution of iodine in a mixture of tetrahydrofuran, water, and pyridine.[1][4]

This four-step cycle is repeated for each nucleotide to be added to the growing RNA chain.

Protecting Groups in RNA Synthesis

The success of RNA synthesis hinges on the judicious selection of protecting groups for the 2'-hydroxyl, the exocyclic amines of the nucleobases (A, C, and G), and the phosphate group.

2'-Hydroxyl Protecting Groups

The most widely used 2'-hydroxyl protecting groups are silyl ethers, primarily tert-butyldimethylsilyl (TBDMS) and triisopropylsilyloxymethyl (TOM).[7][15]

-

tert-Butyldimethylsilyl (TBDMS): This has been the standard for many years. However, its steric bulk can hinder coupling efficiency, necessitating longer coupling times.[5][7]

-

Triisopropylsilyloxymethyl (TOM): This group has a spacer between the silyl group and the 2'-oxygen, which reduces steric hindrance and can lead to higher coupling efficiencies and shorter coupling times, making it a good choice for the synthesis of long RNA sequences.[5][7][15]

| Protecting Group | Key Features | Typical Coupling Time |

| TBDMS | Standard, sterically hindered | Up to 6 minutes[5] |

| TOM | Reduced steric hindrance, good for long RNA | Shorter than TBDMS[5] |

Nucleobase and Phosphate Protecting Groups

The exocyclic amino groups of adenosine, cytidine, and guanosine are typically protected with acyl groups such as benzoyl (Bz), acetyl (Ac), or phenoxyacetyl (Pac).[8][16] The phosphate group is protected as a β-cyanoethyl ester, which is stable throughout the synthesis and readily removed during the final deprotection step.[10]

Dimer Phosphoramidites: An Approach to Enhance Efficiency

To reduce the number of synthesis cycles and potentially increase the overall yield and purity of long RNA oligonucleotides, dimer and trimer phosphoramidites can be employed. These building blocks allow for the addition of two or three nucleotides in a single coupling step.[17]

| Strategy | Coupling Steps for a 30-mer | Overall Synthesis Time | Product Purity |

| Monomer Phosphoramidites | ~29 | Longer | Lower |

| Dimer Phosphoramidites | ~15 | Shorter | Higher |

| Trimer Phosphoramidites | ~10 | Shortest | Highest |

Experimental Protocols

Protocol for Solid-Phase RNA Synthesis (TBDMS Chemistry)

This protocol outlines a single synthesis cycle on an automated DNA/RNA synthesizer.

-

Preparation of Reagents:

-

Detritylation Solution: 3% Trichloroacetic acid (TCA) in dichloromethane.

-

Phosphoramidite Solutions: 0.1 M solutions of TBDMS-protected A, C, G, and U phosphoramidites in anhydrous acetonitrile.[16]

-

Activator Solution: 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) in anhydrous acetonitrile.[7]

-

Capping Solution A: Acetic anhydride in tetrahydrofuran.

-

Capping Solution B: N-Methylimidazole in tetrahydrofuran.

-

Oxidation Solution: 0.02 M Iodine in a mixture of tetrahydrofuran/pyridine/water.

-

-

Synthesis Cycle:

-

Detritylation: Flush the column with the detritylation solution for 2-3 minutes. Wash thoroughly with anhydrous acetonitrile.

-

Coupling: Deliver the appropriate phosphoramidite solution and activator solution simultaneously to the column. Allow the reaction to proceed for 6 minutes.[7]

-

Capping: Flush the column with a mixture of Capping Solutions A and B. Allow the reaction to proceed for 1-2 minutes. Wash with anhydrous acetonitrile.

-

Oxidation: Deliver the oxidation solution to the column. Allow the reaction to proceed for 1-2 minutes. Wash thoroughly with anhydrous acetonitrile.

-

Repeat the cycle for the subsequent nucleotides in the sequence.

-

Protocol for Deprotection and Cleavage of TBDMS-Protected RNA

This protocol describes the removal of all protecting groups and cleavage of the RNA from the solid support.

-

Cleavage and Base Deprotection:

-

Transfer the solid support to a 2 mL screw-cap tube.

-

Add 1.5 mL of a 1:1 (v/v) mixture of concentrated aqueous ammonia and 40% aqueous methylamine (AMA).[18]

-

Incubate at 65°C for 15 minutes.[18]

-

Cool the tube on ice and carefully transfer the supernatant to a new tube.

-

Wash the support with RNase-free water and combine the washes with the supernatant.

-

Evaporate the solution to dryness in a vacuum centrifuge.

-

-

2'-TBDMS Deprotection:

-

Quenching and Precipitation:

-

Cool the reaction mixture and add 1.75 mL of a suitable quenching buffer.

-

Precipitate the RNA by adding 3 M sodium acetate (pH 5.2) and 3 volumes of ethanol or 1-butanol.[20]

-

Incubate at -20°C or -70°C for at least 1 hour.

-

Centrifuge to pellet the RNA, wash with 70% ethanol, and air-dry the pellet.

-

Protocol for Purification of Synthetic RNA by HPLC

High-performance liquid chromatography (HPLC) is the method of choice for obtaining high-purity synthetic RNA.[21][22] Both ion-pair reversed-phase (IP-RP) and anion-exchange (AEX) chromatography can be used.[23][24]

-

Sample Preparation:

-

Resuspend the dried, deprotected RNA pellet in an appropriate buffer, such as 0.1 M triethylammonium acetate (TEAA), pH 7.0.[25]

-

-

Ion-Pair Reversed-Phase (IP-RP) HPLC:

-

Column: C18 or similar reversed-phase column.

-

Mobile Phase A: 0.1 M TEAA in water.

-

Mobile Phase B: 0.1 M TEAA in acetonitrile.

-

Gradient: A linear gradient of increasing Mobile Phase B is used to elute the RNA. The hydrophobic DMT-on full-length product will elute later than the DMT-off failure sequences.

-

Fraction Collection: Collect the peak corresponding to the full-length product.

-

Post-Purification: If the DMT group was left on for purification, it must be removed by treatment with an acid (e.g., 80% acetic acid), followed by desalting.

-

Challenges in RNA Synthesis

Despite advancements in phosphoramidite chemistry, several challenges remain in the synthesis of RNA:

-

RNA Instability: RNA is inherently less stable than DNA and is susceptible to degradation by ribonucleases (RNases). Strict RNase-free techniques are essential throughout the synthesis, deprotection, and purification processes.

-

Yield of Long RNA: The cumulative efficiency of each synthesis cycle decreases with increasing oligonucleotide length, making the synthesis of very long RNA molecules challenging.[7]

-

Purity: The final product is a mixture of the full-length sequence and various failure sequences, necessitating robust purification methods to achieve high purity.[21]

Conclusion

Phosphoramidite chemistry is a powerful and versatile method for the synthesis of RNA oligonucleotides. A thorough understanding of the underlying chemical principles, careful selection of protecting groups, and optimization of the synthesis and deprotection protocols are paramount to achieving high yields of pure, functional RNA. This guide provides a solid foundation for researchers and professionals in the field of drug development and nucleic acid research to successfully synthesize RNA for a wide range of applications.

References

- 1. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 3. twistbioscience.com [twistbioscience.com]

- 4. biotage.com [biotage.com]

- 5. atdbio.com [atdbio.com]

- 6. glenresearch.com [glenresearch.com]

- 7. glenresearch.com [glenresearch.com]

- 8. DNA寡核苷酸合成 [sigmaaldrich.com]

- 9. Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries - PMC [pmc.ncbi.nlm.nih.gov]

- 10. atdbio.com [atdbio.com]

- 12. Mechanistic studies on the phosphoramidite coupling reaction in oligonucleotide synthesis. I. Evidence for nucleophilic catalysis by tetrazole and rate variations with the phosphorus substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. kulturkaufhaus.de [kulturkaufhaus.de]

- 15. glenresearch.com [glenresearch.com]

- 16. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]

- 17. alfachemic.com [alfachemic.com]

- 18. chemrxiv.org [chemrxiv.org]

- 19. glenresearch.com [glenresearch.com]

- 20. academic.oup.com [academic.oup.com]

- 21. agilent.com [agilent.com]

- 22. Gulf Bio Analytical [gulfbioanalytical.com]

- 23. Oligonucleotide Purification: Phenomenex [phenomenex.com]

- 24. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 25. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

The Cornerstone of Therapeutic Oligonucleotide Synthesis: An In-depth Guide to 5'-O-DMT-Bz-rC

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of therapeutic oligonucleotides, the precise chemical synthesis of RNA strands is paramount. At the heart of this intricate process lies a critical building block: 5'-O-DMT-N-benzoyl-2'-O-TBDMS-cytidine-3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite, commonly abbreviated as 5'-O-DMT-Bz-rC (when the 2'-O-TBDMS and 3'-phosphoramidite moieties are contextually understood). This modified cytidine nucleoside is a cornerstone of solid-phase RNA synthesis, enabling the controlled, sequential assembly of RNA polymers that form the basis of therapies like siRNAs, ASOs, and RNA aptamers.

This technical guide provides a comprehensive overview of the role and application of this compound in therapeutic oligonucleotide development, detailing its chemical function, comparative performance metrics, and the experimental protocols for its use.

The Chemical Role of Protecting Groups in this compound

The efficacy of this compound in automated oligonucleotide synthesis is attributable to its strategically placed protecting groups, each serving a distinct and vital function:

-

5'-O-Dimethoxytrityl (DMT): This bulky, acid-labile group protects the 5'-hydroxyl function of the ribose sugar. Its primary role is to prevent self-polymerization of the phosphoramidite monomer. During solid-phase synthesis, the DMT group is selectively removed at the beginning of each coupling cycle by treatment with a mild acid, exposing the 5'-hydroxyl for reaction with the next incoming phosphoramidite. The orange-colored DMT cation released during this step is also used to spectrophotometrically monitor the coupling efficiency of the preceding cycle.

-

N-Benzoyl (Bz): The exocyclic amine of the cytidine base is reactive and must be protected to prevent unwanted side reactions during the phosphoramidite coupling and oxidation steps. The benzoyl group serves as a robust protecting group for this purpose. While effective, the choice of the N-protecting group is a critical consideration, as its removal (deprotection) conditions can impact the integrity of the final RNA product. The alternative, N-acetyl (Ac) protection on cytidine, offers faster deprotection but the benzoyl group is a well-established standard.

-

2'-O-tert-Butyldimethylsilyl (TBDMS): The 2'-hydroxyl group of the ribose is a key feature distinguishing RNA from DNA and is highly reactive. The TBDMS group is a sterically hindering silyl ether that effectively protects this position, preventing phosphodiester bond cleavage and isomerization during synthesis. Its removal requires a specific fluoride-based deprotection step after the completion of the oligonucleotide chain assembly.

-

3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite: This is the reactive moiety that enables the formation of the phosphodiester linkage. In the presence of an activator, such as tetrazole or its derivatives, the diisopropylamino group is protonated and becomes an excellent leaving group, allowing the phosphorus atom to be attacked by the free 5'-hydroxyl of the growing oligonucleotide chain. The β-cyanoethyl group protects the resulting phosphite triester, which is subsequently oxidized to the more stable phosphate triester.

Data Presentation: Performance Metrics in Oligonucleotide Synthesis

While direct, side-by-side comparative studies detailing the quantitative performance of this compound against all possible alternatives are not extensively published in a consolidated format, the following tables summarize the generally accepted performance characteristics and a comparison with the common N-acetyl alternative based on information from various sources.

| Performance Parameter | Typical Value / Characteristic for Bz-Protected rC Phosphoramidites | Notes |

| Coupling Efficiency | >98-99% per step | High coupling efficiency is critical for the synthesis of long oligonucleotides. A small decrease in efficiency per step leads to a significant reduction in the yield of the full-length product. |

| Crude Purity of Oligonucleotide | High, dependent on overall synthesis efficiency | The purity of the crude product is a function of the coupling efficiency of all monomers used in the sequence. |

| Final Yield of Purified Oligonucleotide | Variable, depends on sequence length and purification method | Yields are influenced by the cumulative coupling efficiency and losses during post-synthesis processing (cleavage, deprotection, and purification). |

| Stability of Phosphoramidite | Good under anhydrous conditions | Phosphoramidites are sensitive to moisture and oxidation. Proper storage and handling are essential. |

| Comparison of N-Protecting Groups for Cytidine in RNA Synthesis | N-Benzoyl (Bz) | N-Acetyl (Ac) |

| Deprotection Conditions | Requires harsher/longer basic treatment (e.g., concentrated ammonium hydroxide/ethanol at 55°C for several hours). | Can be removed under milder/faster conditions (e.g., AMA - a mixture of aqueous ammonium hydroxide and aqueous methylamine - at 65°C for ~10-15 minutes).[1] |

| Potential Side Reactions during Deprotection | Can be susceptible to transamination with amine-based deprotection reagents, though this is generally low with optimized conditions.[1] | Hydrolyzes rapidly, which can reduce the risk of side reactions like transamination.[1] |

| Coupling Efficiency | Generally high and considered a standard in the industry. | Also demonstrates high coupling efficiency. |

| Overall Impact | A robust and widely used protecting group, though the deprotection step requires careful optimization to avoid RNA degradation. | Offers a significant advantage in terms of faster deprotection, which can be beneficial for high-throughput synthesis and for oligonucleotides containing sensitive modifications. |

Experimental Protocols

The following are detailed, generalized protocols for the use of this compound in the solid-phase synthesis of RNA oligonucleotides. Specific parameters may need to be optimized based on the synthesizer, scale, and specific sequence.

Solid-Phase Synthesis Cycle

This cycle is repeated for each nucleotide added to the growing chain.

a. Detritylation:

-

Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).

-

Procedure: The solid support-bound oligonucleotide is treated with the deblocking solution to remove the 5'-DMT group from the terminal nucleotide. The column is then washed extensively with anhydrous acetonitrile to remove the acid and the cleaved DMT cation.

-

Monitoring: The orange-colored DMT cation in the effluent is quantified by UV-Vis spectrophotometry to determine the coupling efficiency of the previous cycle.

b. Coupling:

-

Reagents:

-

0.1 M solution of this compound phosphoramidite in anhydrous acetonitrile.

-

0.25 - 0.45 M solution of an activator (e.g., 5-Ethylthio-1H-tetrazole (ETT) or 5-Benzylthio-1H-tetrazole (BTT)) in anhydrous acetonitrile.

-

-

Procedure: The phosphoramidite solution and the activator solution are simultaneously delivered to the synthesis column. The activator protonates the phosphoramidite, making it highly reactive towards the free 5'-hydroxyl of the support-bound oligonucleotide. The reaction is allowed to proceed for a specific coupling time (typically 3-10 minutes for RNA monomers).

c. Capping:

-

Reagents:

-

Cap A: Acetic anhydride in tetrahydrofuran (THF)/pyridine or lutidine.

-

Cap B: 16% N-Methylimidazole (NMI) in THF.

-

-

Procedure: Any unreacted 5'-hydroxyl groups that failed to couple with the phosphoramidite are acetylated. This prevents the elongation of failure sequences (n-1mers), simplifying the purification of the final product.

d. Oxidation:

-

Reagent: 0.02 - 0.1 M Iodine in THF/Water/Pyridine.

-

Procedure: The unstable phosphite triester linkage formed during coupling is oxidized to a stable phosphate triester. The column is then washed with acetonitrile to prepare for the next cycle.

Post-Synthesis Cleavage and Deprotection

a. Cleavage from Solid Support and Removal of Base/Phosphate Protecting Groups:

-

Reagent: A mixture of concentrated aqueous ammonia and ethanol (3:1, v/v) or a mixture of aqueous ammonium hydroxide and 40% aqueous methylamine (AMA).

-

Procedure: The solid support is transferred to a sealed vial and incubated with the cleavage/deprotection solution at an elevated temperature (e.g., 55-65°C) for a specified duration. This step cleaves the succinyl linker, releasing the oligonucleotide from the CPG support, and removes the benzoyl groups from the cytidine bases (as well as protecting groups from other bases) and the β-cyanoethyl groups from the phosphate backbone.

b. 2'-O-TBDMS Group Deprotection:

-

Reagent: Triethylamine trihydrofluoride (TEA·3HF) in N-methyl-2-pyrrolidone (NMP) and TEA, or 1 M Tetrabutylammonium fluoride (TBAF) in THF.

-

Procedure: The dried oligonucleotide is redissolved in the desilylation reagent and incubated at an elevated temperature (e.g., 65°C) for several hours. This step specifically removes the TBDMS protecting groups from the 2'-hydroxyl positions of the ribose sugars.

c. Purification:

-

Procedure: The fully deprotected oligonucleotide is typically purified by methods such as denaturing polyacrylamide gel electrophoresis (PAGE), anion-exchange high-performance liquid chromatography (AEX-HPLC), or reversed-phase high-performance liquid chromatography (RP-HPLC). The choice of method depends on the length of the oligonucleotide, the required purity, and the scale of the synthesis.

Mandatory Visualizations

The following diagrams illustrate the key workflows in therapeutic oligonucleotide development utilizing this compound.

Caption: Automated solid-phase synthesis cycle for incorporating this compound.

Caption: Post-synthesis workflow: cleavage, deprotection, and purification.

References

Protecting Groups in Nucleoside Phosphoramidites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the precise world of oligonucleotide synthesis, the strategic use of protecting groups on nucleoside phosphoramidites is paramount. These temporary chemical modifications are essential to prevent unwanted side reactions and ensure the accurate, sequential assembly of nucleic acid chains. This technical guide provides a comprehensive overview of the core principles, quantitative data, and experimental protocols associated with the protecting groups integral to modern DNA and RNA synthesis.

The Strategic Imperative of Protecting Groups

The chemical synthesis of oligonucleotides via the phosphoramidite method is a cyclical process involving four key steps: deblocking (detritylation), coupling, capping, and oxidation.[1] To ensure the fidelity of this process, reactive functional groups on the nucleoside building blocks must be masked or "protected." These groups include the 5'-hydroxyl of the sugar moiety, the exocyclic amines of the nucleobases (adenine, guanine, and cytosine), the phosphate group of the phosphoramidite, and, in the case of RNA synthesis, the 2'-hydroxyl of the ribose sugar.

The ideal protecting group exhibits several key characteristics: it must be introduced efficiently, remain stable throughout the synthesis cycles, and be removed quantitatively under conditions that do not compromise the integrity of the newly synthesized oligonucleotide.[2] The concept of orthogonal protection is central to this strategy, allowing for the selective removal of one type of protecting group in the presence of others.[3][4]

Core Protecting Groups in DNA and RNA Synthesis

The selection of protecting groups is dictated by the specific requirements of the synthesis, including the desired final product and the presence of any sensitive modifications. Below is a detailed examination of the most common protecting groups employed for each critical functional group.

The 5'-Hydroxyl Protecting Group: The Gatekeeper of Synthesis

The 5'-hydroxyl group is protected by an acid-labile group, which is removed at the beginning of each synthesis cycle to allow for the coupling of the next phosphoramidite.

-

Dimethoxytrityl (DMT): The DMT group is the industry standard for 5'-hydroxyl protection due to its stability under the basic conditions used for exocyclic amine deprotection and its facile removal with a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane.[5] The release of the bright orange dimethoxytrityl cation upon deprotection provides a convenient method for real-time monitoring of coupling efficiency via UV-Vis spectrophotometry.[6] While generally stable, prolonged or overly concentrated acid treatment can lead to depurination, particularly of adenine bases.[7]

Exocyclic Amine Protecting Groups: Shielding the Nucleobases

The exocyclic amino groups of adenine (N6), guanine (N2), and cytosine (N4) are nucleophilic and must be protected to prevent side reactions during phosphoramidite activation and coupling. These protecting groups are typically base-labile and are removed at the final deprotection step.

-

Standard Protecting Groups:

-

Mild and Ultra-Mild Protecting Groups: For the synthesis of oligonucleotides containing sensitive labels or modifications, milder deprotection conditions are necessary. This has led to the development of more labile protecting groups:

-

Acetyl (Ac): Often used for cytosine, it is compatible with a wide range of deprotection conditions, including the rapid AMA (ammonium hydroxide/methylamine) treatment.[10][11]

-

Phenoxyacetyl (Pac) and iso-Propylphenoxyacetyl (iPr-Pac): Used for adenine and guanine, respectively, these groups are readily cleaved under milder basic conditions, such as with potassium carbonate in methanol.[10]

-

Dimethylformamidine (dmf): A labile protecting group for guanine that allows for significantly faster deprotection with ammonium hydroxide compared to isobutyryl.[9]

-

The Phosphate Protecting Group: Ensuring Backbone Integrity

The phosphoramidite moiety itself contains a protecting group on the phosphorus atom to prevent unwanted side reactions.

-

2-Cyanoethyl (CE): This is the most widely used phosphate protecting group. It is stable throughout the synthesis cycle but is readily removed by β-elimination under the basic conditions of the final deprotection step.[9]

The 2'-Hydroxyl Protecting Group: The Challenge of RNA Synthesis

The presence of the 2'-hydroxyl group in ribonucleosides adds a layer of complexity to RNA synthesis, as it must be protected to prevent chain cleavage and isomerization during the synthesis process. The 2'-protecting group must be orthogonal to the 5'-DMT group and the exocyclic amine protecting groups.

-

tert-Butyldimethylsilyl (TBDMS): A widely used 2'-hydroxyl protecting group that is stable to both acidic and basic conditions encountered during the synthesis cycle. It is typically removed at the end of the synthesis using a fluoride source, such as tetrabutylammonium fluoride (TBAF).[8]

-

Tri-iso-propylsilyloxymethyl (TOM): This group offers improved stability and coupling efficiencies compared to TBDMS, particularly for the synthesis of longer RNA molecules.

-

2'-bis(2-Acetoxyethoxy)methyl (ACE): An orthoester-based protecting group that is stable during synthesis but can be removed under mildly acidic conditions after the base-labile protecting groups have been cleaved.[5][12]

Quantitative Data on Protecting Groups

The choice of protecting groups significantly impacts the efficiency and outcome of oligonucleotide synthesis. The following tables summarize key quantitative data related to their performance.

Table 1: Deprotection Conditions for Exocyclic Amine Protecting Groups

| Protecting Group | Nucleobase | Deprotection Reagent | Temperature (°C) | Time | Reference(s) |

| Benzoyl (Bz) | Adenine, Cytosine | Conc. Ammonium Hydroxide | 55 | 5-8 hours | [9] |

| Isobutyryl (iBu) | Guanine | Conc. Ammonium Hydroxide | 55 | 8-16 hours | [13] |

| Acetyl (Ac) | Cytosine | AMA (1:1 NH4OH/MeNH2) | 65 | 10 minutes | [11] |

| Phenoxyacetyl (Pac) | Adenine | 0.05 M K2CO3 in Methanol | Room Temp | 4 hours | [10][14] |

| i-Propylphenoxyacetyl (iPr-Pac) | Guanine | 0.05 M K2CO3 in Methanol | Room Temp | 4 hours | [10][14] |

| Dimethylformamidine (dmf) | Guanine | Conc. Ammonium Hydroxide | 55 | 1 hour | [9] |

Table 2: Deprotection Conditions for 2'-Hydroxyl Protecting Groups in RNA Synthesis

| Protecting Group | Deprotection Reagent | Temperature (°C) | Time | Reference(s) |

| TBDMS | 1M TBAF in THF | Room Temp | 24 hours | [8] |

| ACE | Acetic Acid/TEMED Buffer | 65 | < 30 minutes | [12] |

Detailed Experimental Protocols

The following sections provide standardized protocols for key experimental procedures in oligonucleotide synthesis related to protecting groups.

Protocol for 5'-DMT Deprotection (Deblocking)

Objective: To remove the 5'-DMT group from the solid-support-bound oligonucleotide to allow for the next coupling reaction.

Materials:

-

Solid support with 5'-DMT-protected oligonucleotide

-

Deblocking solution: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in anhydrous dichloromethane (DCM)

-

Anhydrous acetonitrile

-

Automated DNA/RNA synthesizer or manual synthesis apparatus

Procedure:

-

Wash the solid support with anhydrous acetonitrile to remove any residual moisture.

-

Add the deblocking solution to the solid support and incubate for 2-3 minutes at room temperature. The appearance of a bright orange color indicates the release of the DMT cation.

-

Monitor the absorbance of the collected solution at 495 nm to quantify the amount of DMT cation released, which is proportional to the coupling efficiency of the previous cycle.[6]

-

Wash the solid support thoroughly with anhydrous acetonitrile to remove all traces of the acid and the cleaved DMT group.

-

The support is now ready for the next coupling step.

Protocol for Cleavage and Deprotection of a Standard DNA Oligonucleotide

Objective: To cleave the synthesized oligonucleotide from the solid support and remove the exocyclic amine and phosphate protecting groups.

Materials:

-

Solid support with the fully synthesized and protected oligonucleotide

-

Concentrated ammonium hydroxide (28-30%)

-

Screw-cap vial

-

Heating block or oven

Procedure:

-

Transfer the solid support from the synthesis column to a screw-cap vial.

-

Add concentrated ammonium hydroxide to the vial to completely submerge the support (typically 1-2 mL for a 1 µmol synthesis).

-

Seal the vial tightly.

-

Heat the vial at 55°C for 5-8 hours for oligonucleotides synthesized with standard benzoyl and isobutyryl protecting groups.[9]

-

Allow the vial to cool to room temperature.

-

Carefully open the vial in a fume hood.

-

Transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.

-

Wash the solid support with a small volume of water or 20% acetonitrile and combine the wash with the supernatant.

-

The oligonucleotide solution can then be dried down and prepared for purification.

Protocol for 2'-TBDMS Deprotection in RNA Synthesis

Objective: To selectively remove the 2'-TBDMS protecting groups from a synthesized RNA oligonucleotide.

Materials:

-

Lyophilized RNA oligonucleotide with 2'-TBDMS groups

-

1M Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF)

-

Quenching solution (e.g., TEAA buffer)

-

Desalting column or appropriate purification system

Procedure:

-

Dissolve the lyophilized RNA oligonucleotide in 1M TBAF in THF.

-

Incubate the solution at room temperature for 24 hours.[8]

-

Quench the reaction by adding the appropriate quenching solution.

-